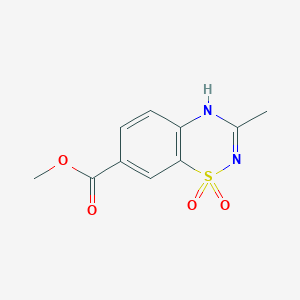

3-Méthyl-1,1-dioxo-4H-1$L^{6}$,2,4-benzothiadiazine-7-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of benzothiadiazine derivatives allows for various functional groups to be attached, enhancing their biological activity .

Applications De Recherche Scientifique

Activité Antimicrobienne

Les composés de cette famille ont été évalués pour leurs actions antibactériennes et antifongiques. Beaucoup ont montré des activités modérées à bonnes contre divers microbes .

Inhibition de la Réductase d'Aldose

Ces composés ont été développés comme inhibiteurs de la réductase d'aldose. Cette enzyme joue un rôle dans les complications diabétiques, de sorte que les inhibiteurs peuvent être importants dans la gestion des problèmes liés au diabète .

Activation du Canal KATP

Certains dérivés de la benzothiadiazine agissent comme activateurs du canal KATP, influençant les tissus endocriniens pancréatiques et les tissus musculaires lisses vasculaires. Cela peut affecter la libération d'insuline et avoir des implications pour le traitement du diabète .

Traitement du Système Cardiovasculaire

De même, ces composés peuvent avoir des applications dans le traitement des affections liées au système cardiovasculaire, indiquant un rôle possible dans la gestion des maladies cardiaques ou de l'hypertension .

Agents Antifongiques

Les dérivés de la benzothiadiazine ont été conçus et testés contre divers champignons phytopathogènes. Certains composés ont présenté des activités antifongiques substantielles et à large spectre, ce qui pourrait être utile en agriculture ou en médecine .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mécanisme D'action

Target of Action

Methyl 3-methyl-1,1-dioxo-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class . Compounds of this class have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators

Mode of Action

It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for the activity .

Biochemical Pathways

Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to act as katp channel activators , which suggests that they may affect insulin release and other related metabolic pathways.

Result of Action

Compounds of the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

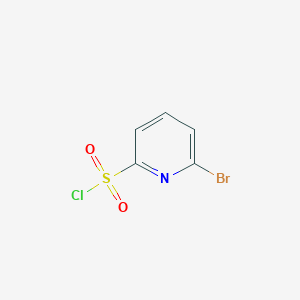

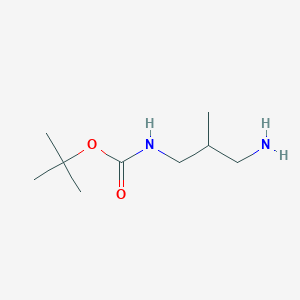

The synthesis of Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate typically involves the cyclization of appropriate sulfonamide precursors. One common method includes the reaction of 2-aminobenzenesulfonamide with methyl acetoacetate under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiadiazine ring.

Industrial Production Methods

Industrial production of benzothiadiazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable is preferred to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-methyl-1,1-dioxo-4H-1,2,4-benzothiadiazine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly used

Propriétés

IUPAC Name |

methyl 3-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-6-11-8-4-3-7(10(13)16-2)5-9(8)17(14,15)12-6/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTJOBKBXROCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

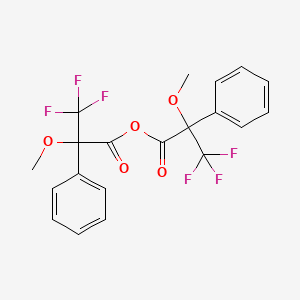

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)

![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)